Notoginsenoside Fd

Description

Overview of Triterpenoid (B12794562) Saponins (B1172615) in Medicinal Plants

Triterpenoid saponins are a significant class of naturally occurring glycosides found abundantly in the plant kingdom, particularly in medicinal plants. medcraveonline.comscispace.com Structurally, they consist of a lipophilic triterpene molecule (the aglycone) linked to one or more hydrophilic glycoside sugar moieties. medcraveonline.com This amphiphilic nature contributes to their characteristic soap-like foaming properties when shaken in aqueous solutions. medcraveonline.com Triterpenoids, as a type of saponin (B1150181), possess a wide range of biological activities and exhibit considerable chemical diversity, with over 100 different carbon skeletons identified from various organisms, including terrestrial and marine life, and medicinal plants. medcraveonline.com The aglycone nucleus typically contains 27 to 30 carbon atoms, while the sugar moieties, composed of at least 6 or 12 carbon atoms, contribute to the water-soluble part of the molecule. medcraveonline.com

Triterpenoid saponins are considered secondary plant metabolites and have been widely studied for their diverse pharmacological effects. scispace.comcjnmcpu.comnih.gov These effects include anti-inflammatory, antibacterial, antifungal, antiviral, insecticidal, anticancer, cytotoxic, and molluscicidal actions. medcraveonline.com They are also known for properties such as causing hemolysis of red blood cells and forming persistent froth with water. medcraveonline.com The complexity of their chemistry can pose challenges in understanding the precise relationship between their chemical structure and biological or pharmaceutical behavior. medcraveonline.com Despite this, the increasing demand for saponin applications reflects growing interest in their potential as bio-natural source materials. medcraveonline.com Triterpenoid saponins have been considered starting precursors for the semi-synthesis of steroidal drugs in the pharmaceutical industry. medcraveonline.comscispace.com

Contextualization of Gypenoside IX within the Gypenoside Family

Gypenosides are a specific group of triterpenoid saponins that are the main active components found in Gynostemma pentaphyllum, a climbing plant belonging to the Cucurbitaceae family. wikipedia.orgsupremepharmatech.comspkx.net.cn Gynostemma pentaphyllum, also known as Jiaogulan, has a long history of use in traditional medicine across Asia. biosynth.comresearchgate.net Gypenosides share a structural similarity with ginseng saponins, known as ginsenosides (B1230088), as both contain the dammarane-type tetracyclic triterpenoid as their core aglycone structure. spkx.net.cnmdpi.com The dammarane (B1241002) scaffold is characterized by specific methyl and hydrogen positions at C-8, C-13, C-14, and a side chain at C-17. mdpi.com

The gypenoside family is extensive, with more than 300 gypenosides characterized to date, exhibiting diverse structures based on variations in their aglycone and sugar chains. mdpi.com Gypenoside IX is one specific compound within this large family. It is a dammarane-type triterpene saponin. bertin-bioreagent.com The chemical structure of Gypenoside IX is characterized by a complex glycosidic moiety attached to a dammarane-type triterpenoid aglycone. ontosight.ai The presence of sugar units like beta-D-glucopyranoside and beta-D-xylopyranosyl contributes to its water solubility. ontosight.ai The specific arrangement of these sugar units and the functionalities on the triterpenoid backbone are crucial for its biological activity. ontosight.ai Gypenoside IX has been identified and isolated from various plant sources, including Gynostemma pentaphyllum and Panax notoginseng. bertin-bioreagent.comthegoodscentscompany.comd-nb.infodntb.gov.ua

Historical and Current Research Trajectories for Gypenoside IX

Academic research on gypenosides, including Gypenoside IX, has evolved significantly, driven by their traditional use in herbal medicine and the identification of their diverse biological activities. Historically, research focused on the isolation and structural elucidation of these compounds from plants like Gynostemma pentaphyllum. Early studies identified various gypenosides, including Gypenoside IX, and characterized their basic chemical structures. jst.go.jp

Current research trajectories for Gypenoside IX are focused on understanding its specific biological activities and underlying mechanisms at a molecular level. Studies have indicated a range of potential effects, including antioxidant, anti-inflammatory, and cardiovascular protective properties. biosynth.comontosight.ai

Detailed research findings highlight the impact of Gypenoside IX on various cellular and molecular pathways. For instance, studies have shown that Gypenoside IX can suppress the activation of the p38 MAPK/Akt/NFκB signaling pathway and inflammatory responses in astrocytes stimulated by proinflammatory mediators. thegoodscentscompany.comfrontiersin.org Research also indicates that Gypenoside IX can downregulate the production of inflammatory mediators such as TNF-α, iNOS, IL-6, IL-1β, and COX-2 in certain cell lines. mdpi.combertin-bioreagent.comkoreascience.kr

Furthermore, recent academic investigations have explored the potential of Gypenoside IX in the context of neurodegenerative diseases. A study using models mimicking Alzheimer's disease demonstrated that Gypenoside IX could rescue apoptosis and cognitive impairments, recover decreased synaptic proteins, and block dendritic spine loss. nih.govnih.gov This research also indicated that Gypenoside IX decreased tau hyperphosphorylation and amyloid-beta (Aβ) production, suggesting a potential role in addressing key pathological features of Alzheimer's disease. nih.govnih.gov These effects were associated with the restoration of the AKT/GSK-3β signaling axis. nih.govnih.gov

Research also continues into the potential of gypenosides, including Gypenoside IX, in regulating lipid metabolism, which could have implications for metabolic disorders. biosynth.com The structural similarities between gypenosides and ginsenosides also drive comparative studies to understand their similar and distinct pharmacological effects. spkx.net.cnmdpi.com

The ongoing research trajectory involves detailed mechanistic studies, often utilizing in vitro and in vivo models, to elucidate the precise pathways influenced by Gypenoside IX. This includes investigating its interactions with various enzymes, receptors, and signaling molecules. The development of methods for the efficient isolation and purification of Gypenoside IX also remains relevant for supporting further academic investigation.

Here are some examples of research findings related to Gypenoside IX:

| Research Area | Observed Effects of Gypenoside IX | Reference |

| Anti-inflammatory | Suppresses p38 MAPK/Akt/NFκB signaling pathway activation and inflammatory responses in astrocytes. | thegoodscentscompany.comfrontiersin.org |

| Downregulates production of inflammatory mediators (TNF-α, iNOS, IL-6, IL-1β, COX-2) in certain cell lines. | mdpi.combertin-bioreagent.comkoreascience.kr | |

| Neuroprotection | Rescues apoptosis and cognitive impairments in Alzheimer's disease models. nih.govnih.gov | nih.govnih.gov |

| Recovers decreased synaptic proteins and blocks dendritic spine loss in Alzheimer's disease models. nih.govnih.gov | nih.govnih.gov | |

| Decreases tau hyperphosphorylation and Aβ production in Alzheimer's disease models, associated with AKT/GSK-3β pathway. nih.govnih.gov | nih.govnih.gov |

Structure

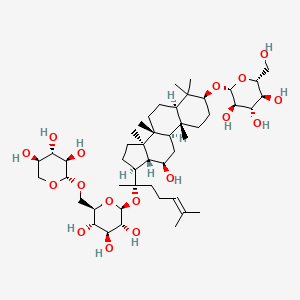

2D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSADJAYQOCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gynosaponin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80321-63-7 | |

| Record name | Gynosaponin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 - 185 °C | |

| Record name | Gynosaponin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthetic Pathways of Gypenosides

Plant Sources of Gypenoside IX and Related Gypenosides

Gypenoside IX and other gypenosides are primarily isolated from specific botanical sources, with one plant standing out as the major origin.

Gynostemma pentaphyllum as a Primary Source

Gynostemma pentaphyllum (Thunb.) Makino, commonly known as Jiaogulan, is the most significant natural source of gypenosides. ontosight.ainih.govbiosynth.com This perennial climbing herb, belonging to the Cucurbitaceae family, is widely distributed in East Asia, including China, Japan, and Korea. nih.govhorticultureresearch.net Over 180 gypenosides have been isolated and characterized from G. pentaphyllum, making them the major pharmacologically active components of this plant. mdpi.com The leaves of G. pentaphyllum are reported to have the highest concentration of gypenosides. mdpi.com

Isolation from Other Botanical Species

While Gynostemma pentaphyllum is the primary source, Gypenoside IX and other gypenosides have also been identified in other plant species. Gypenoside IX (also known as notoginsenoside Fd) has been found in Panax notoginseng and Panax quinquefolium. tandfonline.combiomol.combertin-bioreagent.com Some gypenosides have also been discovered in Gymnema sylvestra. horticultureresearch.nettandfonline.com This indicates that the biosynthesis of these compounds is not exclusive to the Gynostemma genus.

Precursor Metabolite Synthesis

The biosynthesis of triterpenoids, including the dammarane-type skeleton found in gypenosides, begins with the formation of activated five-carbon isoprene (B109036) units: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.comoup.com

Isopentenyl Diphosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Pathways

In plants, IPP and DMAPP are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govmdpi.comoup.com The MVA pathway starts with acetyl-CoA, while the MEP pathway utilizes D-glyceraldehyde 3-phosphate and pyruvate. nih.govmdpi.com These pathways produce the fundamental C5 units that are the building blocks for all terpenoids. mdpi.com IPP is isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.org

Squalene (B77637) Synthesis

The C5 units (IPP and DMAPP) are sequentially condensed to form longer prenyl diphosphates. Two molecules of IPP and one molecule of DMAPP are joined to form farnesyl pyrophosphate (FPP), a C15 molecule, catalyzed by farnesyl pyrophosphate synthase (FPS). mdpi.comnih.gov The first committed step in triterpene biosynthesis is the head-to-head condensation of two molecules of FPP to produce squalene, a C30 hydrocarbon. mdpi.commdpi.comnih.gov This reaction is catalyzed by squalene synthase (SQS). mdpi.comnih.gov Squalene is a key intermediate and the precursor for all triterpenoids and sterols in plants. mdpi.commdpi.com

A simplified representation of the precursor synthesis is shown below:

| Metabolite | Pathway(s) Involved | Enzyme(s) Involved (Examples) |

| Isopentenyl Diphosphate (IPP) | MVA, MEP | - |

| Dimethylallyl Pyrophosphate (DMAPP) | MVA, MEP | Isopentenyl pyrophosphate isomerase |

| Farnesyl pyrophosphate (FPP) | MVA, MEP | Farnesyl pyrophosphate synthase (FPS) |

| Squalene | MVA, MEP | Squalene synthase (SQS) |

Triterpenoid (B12794562) Skeleton Formation

Squalene undergoes epoxidation catalyzed by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). mdpi.comnih.gov This molecule is a crucial branching point in the pathway, serving as the common precursor for both triterpenoids and phytosterols. nih.govnih.gov The cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs), leads to the formation of various triterpenoid skeletons, including the dammarane (B1241002) skeleton characteristic of gypenosides. nih.govmdpi.commdpi.com The diversity of triterpene structures arises from the action of different OSCs, which catalyze the cyclization of 2,3-oxidosqualene into various cyclic structures. nih.govmdpi.com In Gynostemma pentaphyllum, studies have identified members of the OSC gene family involved in the biosynthesis of triterpenoid metabolites. mdpi.com

The formation of the dammarane skeleton is a complex enzymatic process involving the cyclization of 2,3-oxidosqualene. This forms the aglycone core upon which sugar moieties are subsequently attached to produce gypenosides like Gypenoside IX. ontosight.ai

Cyclization of 2,3-Oxidosqualene

The cyclization of 2,3-oxidosqualene is a critical initial step in the biosynthesis of plant triterpenoid saponins (B1172615), including gypenosides nih.govmdpi.com. This enzymatic reaction is the first branching point in triterpene synthesis and is pivotal in determining the diversity of triterpenoid skeletons nih.govmdpi.com. 2,3-Oxidosqualene is an intermediate in the synthesis of various compounds, including sterol precursors like lanosterol (B1674476) and cycloartenol, as well as saponins wikipedia.org.

Role of Oxidosqualene Cyclases (OSCs)

Oxidosqualene cyclases (OSCs) are key enzymes that catalyze the cyclization of 2,3-oxidosqualene, leading to the formation of diverse triterpenoid skeletons nih.govnih.govmdpi.comfrontiersin.org. This step defines the skeletal diversity of sterols and triterpenes nih.gov. OSCs can yield over 100 distinct triterpenoid saponin (B1150181) skeletons nih.govmdpi.com. In the context of gypenoside biosynthesis, which primarily involves dammarane-type triterpenoid saponins, dammarenediol-II synthase (DS) is considered a crucial OSC nih.govfrontiersin.orgresearchgate.net. DS catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, an important precursor for dammarane-type gypenosides and ginsenosides (B1230088) nih.govfrontiersin.orgresearchgate.net. Studies have identified and characterized OSC gene families in Gynostemma pentaphyllum, with members containing conserved motifs characteristic of OSC enzymes nih.govmdpi.com.

Post-Cyclization Modifications and Diversification

Following the cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton, a series of post-cyclization modifications occur, leading to the structural diversity of gypenosides mdpi.com. These modifications primarily involve oxidation (hydroxylation) and glycosylation reactions nih.govnih.govmdpi.com.

Hydroxylation Reactions and Cytochrome P450 Monooxygenases (CYP450s)

Hydroxylation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), are major modification steps in triterpenoid saponin biosynthesis nih.govnih.gov. These enzymes introduce hydroxyl groups at specific positions on the triterpenoid skeleton, contributing to the structural complexity and biological activity of gypenosides mdpi.comfrontiersin.org. In gypenoside biosynthesis, characterized CYP450s involved in triterpenoid saponin hydroxylation belong to the CYP716 family oup.comoup.comresearchgate.net.

Glycosylation Reactions and UDP-Glycosyltransferases (UGTs)

Glycosylation, catalyzed by UDP-glycosyltransferases (UGTs), is a critical step in the final stages of triterpenoid saponin biosynthesis nih.govoup.comnih.gov. This process involves the addition of sugar moieties to the triterpenoid skeleton, significantly impacting the structure, solubility, and pharmacological effects of the resulting saponins oup.comnih.gov. UGTs belonging to various subfamilies, including UGT71, 73, 74, 85, 91, and 94, have been implicated in catalyzing triterpene saponin glycosylation in Gynostemma pentaphyllum oup.comoup.com. Specific UGTs have been identified that are responsible for catalyzing glycosylation at different positions (e.g., C3 and C20) of the triterpenoid backbone using various sugar donors like UDP-glucose and UDP-xylose nih.govresearchgate.netnih.gov.

Specific Enzymatic Steps Implicated in Gypenoside IX Formation

While the general pathway for gypenoside biosynthesis is understood, the specific enzymatic steps leading directly to Gypenoside IX are still under investigation. Gypenoside IX is a dammarane-type saponin nih.gov. Its core structure is derived from the cyclization of 2,3-oxidosqualene by a dammarenediol-II synthase (OSC). Subsequent hydroxylation steps, likely involving CYP450 enzymes (potentially from the CYP716 family), and specific glycosylation reactions catalyzed by UGTs are required to form the complete structure of Gypenoside IX. Given its glycosidic structure with sugar moieties attached, specific UGTs capable of adding the required sugars (such as glucose and xylose, based on the structure implied by its alternative name beta-D-glucopyranoside, (3alpha,12beta)-3-(beta-D-glucopyranosyloxy)-12-hydroxydammar-24-en-20-yl 6-O-beta-D-xylopyranosyl-) at positions C3 and C20 of the dammarane skeleton are involved ontosight.ainih.gov. Research into identifying the precise UGTs responsible for adding these specific sugar residues at these positions is ongoing.

Regulatory Networks in Gypenoside Biosynthesis

Transcriptional Regulation of Biosynthetic Genes

The transcriptional regulation of gypenoside biosynthesis genes is a key area of research aimed at understanding and potentially enhancing the production of these compounds. Studies have identified several transcription factors (TFs) that play a role in regulating the expression of genes involved in the gypenoside biosynthetic pathway. nih.govnih.govoup.comnih.gov

For instance, basic helix-loop-helix (bHLH) transcription factors have been implicated in the regulation of secondary metabolism in plants, including gypenoside biosynthesis. nih.govresearchgate.netresearchgate.net Genome-wide analysis in G. pentaphyllum has identified numerous bHLH members, and some of these, such as GpbHLH15 and GpbHLH58, have been shown to bind to the promoters of key gypenoside biosynthesis genes like GpFPS1, GpSS1, and GpOSC1, activating their promoter activity. nih.govresearchgate.net This suggests a direct role of these bHLH factors in controlling the expression of genes in the pathway. nih.govresearchgate.net

Another family of transcription factors, R2R3-MYB, has also been found to be involved in regulating gypenoside biosynthesis. frontiersin.org Specifically, GpMYB81 in G. pentaphyllum has been identified as a "dual-function" regulator, capable of binding to the promoters of GpFPS1, a key gene in gypenoside biosynthesis, and activating its expression. frontiersin.org

Studies utilizing techniques like weighted gene co-expression network analysis (WGCNA) have helped to identify potential upstream regulators of gypenoside biosynthetic pathway genes by examining gene expression patterns across different tissues. nih.govfrontiersin.orgoup.comnih.gov These analyses have revealed correlations between the expression of certain transcription factors and the genes involved in gypenoside synthesis. nih.govfrontiersin.orgoup.comnih.gov

Furthermore, cis-regulatory elements responsive to plant hormones like methyl jasmonate (MeJA) and abscisic acid (ABA), as well as light-responsive elements, have been identified in the promoters of gypenoside-related genes. nih.govresearchgate.net This indicates that environmental signals and phytohormones can influence gypenoside biosynthesis through transcriptional regulation. nih.govresearchgate.net

Influence of Elicitors on Gypenoside Accumulation in Cell Cultures

Elicitors, which are compounds that stimulate plant defense responses and secondary metabolite production, have been widely used to enhance the accumulation of gypenosides in Gynostemma pentaphyllum cell cultures. mdpi.commdpi.comnih.govresearchgate.netnih.govphytojournal.com Both abiotic and biotic elicitors have been investigated for their effects on cell growth and gypenoside content. mdpi.commdpi.comnih.govresearchgate.net

Research has shown that the type and concentration of the elicitor, as well as the treatment time, significantly influence gypenoside accumulation in suspension cell cultures of G. pentostem. mdpi.commdpi.comnih.govresearchgate.net For example, salicylic (B10762653) acid (SA) has been found to be an effective elicitor for increasing gypenoside content. mdpi.commdpi.comnih.govresearchgate.net A study demonstrated that treatment with 100 µM salicylic acid significantly increased gypenoside accumulation in G. pentaphyllum suspension cells, reaching a maximum value of 79.721 mg/g dry biomass after 6 days of culture, which was substantially higher than in untreated cells and the natural plant material. mdpi.commdpi.comnih.govresearchgate.net

Methyl jasmonate (MeJA) is another abiotic elicitor that has been shown to enhance gypenoside production. mdpi.commdpi.comnih.govresearchgate.net Optimal concentrations and treatment durations for MeJA have been determined to maximize gypenoside yields in cell cultures. mdpi.commdpi.comnih.govresearchgate.net

Biotic elicitors, such as yeast extract (YE) and fungal biomass (e.g., Fusarium biomass), have also been tested. mdpi.commdpi.comnih.govresearchgate.net While yeast extract can promote gypenoside accumulation at certain concentrations, Fusarium biomass has been observed to decrease both cell growth and gypenoside content in some studies. mdpi.commdpi.comresearchgate.net

It is important to note that while elicitors can enhance gypenoside production, they can sometimes negatively impact cell biomass accumulation as they induce stress responses in the plant cells. mdpi.commdpi.com Therefore, optimizing elicitor type, concentration, and treatment duration is crucial for achieving high gypenoside yields in cell culture systems. mdpi.commdpi.comnih.govresearchgate.net

The use of elicitation in G. pentaphyllum cell cultures represents a promising strategy for the efficient production of gypenosides. mdpi.commdpi.comnih.govresearchgate.net

Data Table: Effect of Elicitors on Gypenoside Accumulation in Gynostemma pentaphyllum Cell Culture

| Elicitor | Concentration | Treatment Duration | Gypenoside Content (mg/g Dry Biomass) | Fold Increase vs. Control | Source |

| Control | - | - | 50.545 | 1.00 | researchgate.net |

| Salicylic Acid (SA) | 100 µM | 6 days | 79.721 | 1.58 | mdpi.comnih.gov |

| Methyl Jasmonate (MeJA) | 50 µM | 9 days | 73.901 | 1.46 | mdpi.com |

| Yeast Extract (YE) | 3 g/L | Beginning | Optimal content observed | - | mdpi.com |

| Fusarium biomass | 1-5 g/L | - | Lower than control | - | mdpi.comresearchgate.net |

Note: Data compiled from multiple snippets and may represent different experimental conditions within the cited sources.

Preclinical Pharmacological Activities of Gypenoside Ix

Anti-Inflammatory Preclinical Investigations

Preclinical studies have demonstrated the anti-inflammatory potential of Gypenoside IX through its effects on inflammatory mediators, macrophage polarization, and reactive astrogliosis in various cellular and animal models. nih.govresearchgate.netnih.gov

Modulation of Inflammatory Mediators in Cellular Models

Gypenoside IX has been shown to downregulate the production of several key inflammatory mediators in cellular models stimulated by pro-inflammatory agents like lipopolysaccharide (LPS) or a combination of LPS and TNF-α. nih.govmdpi.com

In LPS-stimulated C6 glial cells, GP IX significantly reduced the production of tumor necrosis factor-α (TNF-α), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2) at both protein and mRNA levels. nih.govmdpi.com Similar reductions in inflammatory mediators, including IL-6, IL-1β, COX-2, TNF-α, and nitric oxide (NO), have been observed in LPS-stimulated RAW 264.7 macrophage cells treated with gypenosides purified from G. pentaphyllum leaf extract. mdpi.com

The anti-inflammatory effects of GP IX are associated with the inhibition of the nuclear translocation and transcriptional activity of nuclear factor kappa B (NFκB). nih.govnih.gov NFκB is a crucial transcription factor involved in the expression of numerous pro-inflammatory genes. researchgate.net Studies indicate that GP IX can suppress the activation of signaling pathways upstream of NFκB, such as the Akt and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov

The following table summarizes the effects of Gypenoside IX on inflammatory mediators in cellular models:

| Cellular Model | Stimulus | Inflammatory Mediators Affected | Effect of Gypenoside IX | Reference |

| C6 glial cells | LPS/TNF-α | TNF-α, iNOS, IL-6, IL-1β, COX-2 | Downregulation | nih.govmdpi.com |

| RAW 264.7 macrophage cells | LPS | IL-6, IL-1β, COX-2, TNF-α, NO | Decrease | mdpi.com |

| Human osteoarthritis chondrocytes | IL-1β | IL-1β, NO, Prostaglandin E2 (PGE2) | Inhibition/Reduction | mdpi.com |

Effects on Macrophage Polarization

An imbalance in macrophage phenotype is linked to various inflammatory diseases. nih.govacs.org While the provided search results specifically mention Gypenoside LXXV's ability to reprogram M1-like macrophages into M2-like ones via the glucocorticoid receptor pathway, direct evidence for Gypenoside IX's specific effects on macrophage polarization is not explicitly detailed in the immediate search results. nih.govacs.org However, the general anti-inflammatory effects of gypenosides, including the reduction of pro-inflammatory cytokines produced by activated macrophages, suggest an influence on macrophage activity, which is intrinsically linked to polarization states. mdpi.comresearchgate.net Further research focusing specifically on Gypenoside IX's direct impact on macrophage polarization markers and pathways would be necessary to fully characterize this effect.

Impact on Reactive Astrogliosis

Reactive astrogliosis, the activation of astrocytes in response to central nervous system injury or inflammation, is a significant factor in neuroinflammatory disorders. nih.govuef.fi Gypenoside IX has been investigated for its potential to suppress reactive astrogliosis. nih.govresearchgate.net

Studies have shown that GP IX can alleviate astrogliosis induced by LPS in the brain cortex of mice. nih.gov In glial cell line C6 cells stimulated with LPS/TNF-α, GP IX significantly reduced the production of inflammatory mediators associated with reactive astrocytes. nih.govresearchgate.net The mechanism involves the inhibition of the Akt/p38 MAPK/NFκB signaling pathways, which are crucial in the activation and inflammatory response of astrocytes. nih.govresearchgate.net These findings suggest that Gypenoside IX may be a potential therapeutic candidate for neuroinflammatory conditions involving reactive astrogliosis. nih.gov

Antioxidant Preclinical Investigations

Gypenoside IX and related gypenosides have demonstrated antioxidant properties in preclinical settings, contributing to protection against oxidative stress. biosynth.comontosight.ainih.gov These effects are mediated through the scavenging of reactive oxygen species and the enhancement of endogenous antioxidant enzyme systems. nih.govd-nb.info

Scavenging of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are highly reactive molecules that can cause cellular damage and contribute to various diseases, including inflammatory conditions. Gypenosides, including Gypenoside IX, have been shown to directly reduce the amount of ROS in cells. nih.gov

In retinal ganglion cells (RGCs) subjected to hydrogen peroxide (H2O2)-induced oxidative stress, gypenosides helped the cells become resistant to oxidation damage by directly reducing the amount of ROS. nih.gov This direct scavenging ability contributes to their protective effects against oxidative damage. nih.gov While some studies on gypenosides in cancer cells indicate an increase in ROS production as part of an apoptotic mechanism, the context of antioxidant activity in the scope of this article focuses on protective effects in non-cancerous or disease models where oxidative stress is detrimental. plos.orgresearchgate.net

Enhancement of Endogenous Antioxidant Enzyme Systems

Beyond direct ROS scavenging, Gypenoside IX and gypenosides can enhance the body's endogenous antioxidant defense systems. nih.govd-nb.inforsc.org Key enzymes in this system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). d-nb.infomdpi.com

Gypenosides have been shown to increase the content and activity of antioxidant enzymes like glutathione peroxidase-1 (GPx-1), which helps limit hydrogen peroxide accumulation. nih.govd-nb.info They can also promote the activity of the antioxidant system by increasing the transcriptional activation of nuclear respiratory factor 2 (Nrf2), a master regulator of antioxidant gene transcription. nih.govmdpi.combiorxiv.orgbiorxiv.org Activation of the Nrf2 pathway leads to the upregulation of antioxidant response elements (AREs), including enzymes like heme oxygenase-1 (HO-1) and glutathione peroxidase 1/2 (Gpx1/2). nih.govmdpi.com

Studies in BRIN-BD11 pancreatic β-cells showed that gypenosides treatment upregulated the expression of antioxidant genes such as Nrf2, Cat, Sod1, and Gpx1, providing cytoprotective effects against oxidative stress. biorxiv.org Similarly, in a streptozotocin-induced diabetic rat model, gypenoside treatment significantly upregulated Nrf2 expression and protected against oxidative stress. biorxiv.org

| Antioxidant Enzyme/Pathway | Effect of Gypenoside IX/Gypenosides | Reference |

| Glutathione peroxidase-1 (GPx-1) | Increased content/activity | nih.govd-nb.info |

| Superoxide Dismutase (SOD) | Enhanced activity | d-nb.inforsc.org |

| Catalase (CAT) | Enhanced activity | d-nb.inforsc.org |

| Nrf2 | Increased transcriptional activation | nih.govmdpi.combiorxiv.orgbiorxiv.org |

| Heme oxygenase-1 (HO-1) | Increased levels | nih.gov |

Neuroprotective Preclinical Investigations

Preclinical studies have explored the potential of Gypenoside IX in mitigating various aspects of neurodegenerative conditions and injury. These investigations have primarily utilized cellular and animal models to understand the underlying mechanisms of its neuroprotective effects.

Attenuation of Neuronal Damage in Cellular Models of Ischemia-Reperfusion

Ischemia-reperfusion (I/R) injury in the brain can lead to significant neuronal damage. Preclinical research using cellular models has investigated the protective effects of gypenosides against this type of injury. Studies have shown that gypenosides can prevent hypoxia-induced neural injury in PC12 cells acs.org. Hypoxia treatment in these cells led to an increase in intracellular Ca²⁺ and reactive oxygen species (ROS) content, which was significantly reduced by gypenoside treatment acs.org. Furthermore, gypenosides significantly blocked the decrease in nitric oxide (NO) content and mitochondrial membrane potential caused by hypoxia acs.org. While these studies often refer to gypenosides in general or other specific gypenosides like Gypenoside XVII, the known neuroprotective effects of the broader class suggest potential for GP IX in this area, although specific data for GP IX in cellular ischemia-reperfusion models was not explicitly detailed in the search results. However, gypenosides have been demonstrated to exert protective effects on the brain against ischemia-reperfusion injury in rats nih.govwindows.net.

Mitigation of Neuroinflammatory Responses

Neuroinflammation is a critical factor in the progression of various neurodegenerative diseases and neuropsychiatric disorders researchgate.netmdpi.com. Gypenoside IX has been specifically investigated for its anti-inflammatory effects in the context of neuroinflammation. GP IX significantly reduced the production of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) at both protein and mRNA levels in glial cell line C6 cells stimulated by lipopolysaccharide (LPS)/TNF-α combination researchgate.netmdpi.com. It also alleviated astrogliosis and decreased the production of inflammatory mediators in the brain cortex of LPS-treated mice researchgate.net. Further studies revealed that GP IX inhibited the nuclear translocation and transcriptional activity of nuclear factor kappa B (NFκB) researchgate.net. These findings suggest that GP IX may suppress reactive astrogliosis by inhibiting Akt/p38 MAPK/NFκB signaling pathways researchgate.net. Gypenosides have also been shown to attenuate β-amyloid-induced inflammation in N9 microglial cells researchgate.netresearchgate.net.

Here is a table summarizing the effects of Gypenoside IX on inflammatory mediators in LPS/TNF-α stimulated C6 cells:

| Inflammatory Mediator | Effect of Gypenoside IX Treatment |

| iNOS (protein and mRNA) | Significantly reduced production |

| COX-2 (protein and mRNA) | Significantly reduced production |

| TNF-α (protein and mRNA) | Significantly reduced production |

| IL-6 (protein and mRNA) | Significantly reduced production |

| IL-1β (protein and mRNA) | Significantly reduced production |

Preservation of Synaptic Integrity in Preclinical Models

Synaptic dysfunction and loss are key features of many neurodegenerative diseases, including Alzheimer's disease (AD) nih.gov. Preclinical studies using models mimicking AD pathology have explored the impact of Gypenoside IX on synaptic integrity. In primary hippocampal neurons and rats treated with staurosporine (B1682477) (STP) to mimic AD features, STP treatment led to synaptic dysfunction and cognitive decline nih.govnih.gov. Gypenoside IX treatment was found to recover the decreased levels of synaptic proteins such as PSD95, Synaptophysin, and GluR2, and it blocked dendritic spine loss caused by STP treatment nih.gov. This suggests a role for GP IX in preserving synaptic structure and potentially function in the context of AD-like pathology.

Impact on Tau Hyperphosphorylation

Tau hyperphosphorylation and the formation of neurofibrillary tangles are major pathological hallmarks of Alzheimer's disease nih.govfrontiersin.org. Preclinical investigations have examined the effect of Gypenoside IX on tau phosphorylation. In primary hippocampal neurons and rats treated with staurosporine, which induces tau hyperphosphorylation, GP IX treatment significantly decreased the STP-induced tau hyperphosphorylation at various sites, including S-199, S-202, T-205, T-231, S-262, S-396, and S-404 nih.govnih.gov. This effect was accompanied by a restoration of the Akt/GSK-3β signaling axis, suggesting that the dysregulation of this pathway might be involved in STP-related AD pathogenesis and that GP IX may exert its effects through this pathway nih.govdntb.gov.ua.

Here is a table showing the effect of Gypenoside IX on tau phosphorylation sites in an AD-like model:

| Tau Phosphorylation Site | Effect of Gypenoside IX Treatment (vs. STP treatment) |

| S-199 | Decreased hyperphosphorylation |

| S-202 | Decreased hyperphosphorylation |

| T-205 | Decreased hyperphosphorylation |

| T-231 | Decreased hyperphosphorylation |

| S-262 | Decreased hyperphosphorylation |

| S-396 | Decreased hyperphosphorylation |

| S-404 | Decreased hyperphosphorylation |

Reduction of Amyloid-β Production

Amyloid-β (Aβ) peptide accumulation and the formation of senile plaques are another primary pathological feature of Alzheimer's disease nih.govmdpi.com. Preclinical studies have investigated the potential of Gypenoside IX to influence Aβ production. In the staurosporine-induced AD-like model using primary hippocampal neurons and rats, STP treatment significantly increased Aβ production nih.govnih.gov. Gypenoside IX treatment was found to decrease this increased Aβ production nih.gov. This reduction in Aβ production by GP IX occurred through the down-regulation of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and Presenilin 1 (PS1), key enzymes involved in the amyloidogenic pathway of Aβ production nih.gov.

Cardioprotective Preclinical Investigations

Preclinical studies have also explored the cardioprotective effects of gypenosides, particularly in the context of myocardial ischemia-reperfusion (I/R) injury. While many studies refer to gypenosides as a whole or other specific gypenosides like Gypenoside XVII, the general cardioprotective properties of the class are well-documented mdpi.comnih.govwindows.netresearchgate.netnih.govfrontiersin.org. Gypenosides have been shown to limit infarct size, alleviate I/R-induced pathological changes in the myocardium, and preserve left ventricular function in a rat model of cardiac I/R injury nih.govnih.gov. The cardioprotective effect of gypenosides is associated with the preservation of mitochondrial function in cardiomyocytes, reduction of oxidative stress, and protection of the intracellular antioxidant machinery nih.govnih.gov. Specifically, gypenosides pre-treatment reduced ROS production, preserved antioxidant capacity, protected the enzymatic functions of the mitochondrial respiration chain and citric acid cycle, maintained mitochondrial membrane integrity, and prevented cytochrome c leakage nih.gov.

In a rat model of cardiac I/R injury, gypenoside pre-treatment dose-dependently improved cardiac function. Cardiographic analysis showed that I/R caused a significant elevation in left ventricular end-diastolic pressure (LVEDP) and a significant decline in left ventricular end-systolic pressure (LVESP) and fractional shortening (FS), indicating impaired cardiac contractility and function nih.gov. Compared to the I/R group, gypenoside pre-treatment improved these parameters, with a dose of 200 mg/kg demonstrating a notable cardioprotective effect nih.gov.

Here is a table illustrating the effect of Gypenoside pre-treatment on cardiac function parameters in a rat I/R model:

| Parameter | I/R Group | Gypenoside Pre-treatment Group (200 mg/kg) |

| LVEDP | Significantly elevated | Improved (compared to I/R) |

| LVESP | Significantly declined | Improved (compared to I/R) |

| FS | Significantly declined | Improved (compared to I/R) |

While these findings primarily discuss gypenosides collectively, they establish a strong preclinical basis for investigating the specific cardioprotective activities of Gypenoside IX.

Protection of Cardiomyocytes against Induced Injury

Studies have investigated the cardioprotective effects of Gypenoside IX against ischemia-reperfusion (I/R) injury. In both in vitro models using H9c2 cardiomyocytes and in vivo rat models of myocardial I/R injury, pretreatment with gypenoside alleviated impairments in cardiac structure and function. frontiersin.orgkarger.comnih.gov Administration of gypenoside improved parameters such as left ventricular end-systolic pressure (LVESP) and left ventricular end-diastolic pressure (LVEDP) in I/R injured rats. frontiersin.orgkarger.com Furthermore, gypenoside treatment reduced indicators of necrotic damage and cardiomyocyte injury, including lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) levels. frontiersin.orgkarger.com The protective effects are associated with the inhibition of the NF-κB pathway, potentially mediated by the suppression of MAPK signaling transduction. frontiersin.orgnih.gov Activation of the PI3K/Akt pathway has also been implicated in the protective effect of gypenoside against I/R injury in cardiomyocytes. karger.comoup.com Gypenoside has also demonstrated a protective effect against isoproterenol-induced myocardial injury in rats, reducing infarct size and suppressing changes in heart weight. x-mol.net

Regulation of Mitochondrial Homeostasis and Mitophagy

Gypenosides are reported to be effective in preserving mitochondrial homeostasis. researchgate.net Mitophagy, a selective process of removing damaged mitochondria through autophagy, plays a crucial role in maintaining mitochondrial and intracellular homeostasis. researchgate.nettavernarakislab.grfrontiersin.org Pretreatment with gypenosides has been shown to promote PINK1/parkin-mediated mitophagy in doxorubicin-stimulated H9c2 cardiomyocytes. researchgate.net This promotion of mitophagy occurred without affecting mitochondrial fission/fusion proteins or LC3 levels. researchgate.net Additionally, gypenosides alleviated the decrease in mitochondria induced by UVB and inhibited the formation of autophagic vesicles containing mitochondria in JURKAT cells. tandfonline.com This suggests a role for gypenosides in regulating mitochondrial quality control mechanisms.

Anticancer Preclinical Investigations

Gypenoside IX and related gypenosides have been extensively studied for their preclinical anticancer properties, demonstrating effects on apoptosis, proliferation, migration, invasion, and DNA damage response in various cancer cell lines.

Induction of Apoptosis in Cancer Cell Lines

Gypenosides induce apoptosis in a variety of cancer cell types. This includes human gastric cancer (HGC-27, SGC-7901), lung cancer (A549), esophageal cancer (Eca-109), colon cancer (SW620, colo 205, SW-480), hepatoma (Hep3B, HA22T, Huh-7), oral cancer (SAS), renal cell carcinoma, and bladder cancer cells. dovepress.comnih.govmedicinacomplementar.com.brresearchgate.netiiarjournals.orgplos.orgresearchgate.net The mechanisms involved are diverse and include increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential. dovepress.comiiarjournals.orgplos.orgdovepress.com Gypenosides activate caspases, such as caspase-3, caspase-8, and caspase-9, and modulate the expression of Bcl-2 family proteins, typically upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2 and Bcl-xl. dovepress.comnih.govmedicinacomplementar.com.briiarjournals.org Activation of the extrinsic apoptotic pathway through Fas/FasL and modulation of the PI3K/AKT/mTOR signaling pathway have also been reported as mechanisms by which gypenosides induce apoptosis. dovepress.comnih.govresearchgate.netresearchgate.net

Table 1: Gypenoside-Induced Apoptosis in Preclinical Studies

| Cancer Cell Line | Key Apoptotic Mechanisms Reported | References |

| Gastric Cancer (HGC-27, SGC-7901) | PI3K/AKT/mTOR pathway inhibition, Caspase-3 upregulation, Bax/Bcl-2 ratio increase | nih.govresearchgate.net |

| Lung Cancer (A549) | Caspase-3 activation, Bax upregulation, Bcl-2 downregulation, Mitochondrial pathway | medicinacomplementar.com.brresearchgate.net |

| Esophageal Cancer (Eca-109) | Increased intracellular oxidative stress (ROS) | dovepress.comnih.gov |

| Colon Cancer (SW620, colo 205, SW-480) | Increased intracellular oxidative stress (ROS), Mitochondrial-dependent pathways, Caspase activation, Bax upregulation, Bcl-2/Bcl-xl downregulation, p53 increase, DNA fragmentation | dovepress.comnih.goviiarjournals.orgplos.org |

| Hepatoma (Hep3B, HA22T, Huh-7) | Caspase cascade activation, Bcl-2 family regulation, Calcium/ROS-dependent mitochondrial pathway | dovepress.comiiarjournals.orgresearchgate.net |

| Oral Cancer (SAS) | Extrinsic pathway (Fas/FasL, caspase-8), Caspase-3, PARP, DNA damage, ROS generation, Mitochondrial membrane potential depolarization | dovepress.comresearchgate.netdovepress.com |

| Renal Cell Carcinoma | PI3K/AKT/mTOR pathway modulation | nih.gov |

| Bladder Cancer | PI3K/AKT/mTOR signaling pathway | nih.gov |

Inhibition of Cancer Cell Proliferation

Gypenosides have been shown to inhibit the proliferation of various cancer cells, including gastric cancer (HGC-27, SGC-7901), lung cancer (A549), colorectal cancer (SW-480), tongue cancer (SCC4), and rat hepatic stellate cells. dovepress.comnih.govmedicinacomplementar.com.brplos.orgresearchgate.netiiarjournals.org This antiproliferative effect is often linked to the induction of cell cycle arrest. Gypenosides can cause cell cycle arrest at the G0/G1 phase by modulating the expression and activity of key cell cycle regulatory proteins. dovepress.commedicinacomplementar.com.brdovepress.commdpi.com Studies have shown increased levels of cyclin-dependent kinase inhibitors such as p16, p21, p27, and p53, along with inhibition of Cdk2 and cyclins E and D1/3K, CDK4/6. dovepress.commedicinacomplementar.com.brdovepress.com

Suppression of Cancer Cell Migration and Invasion

Preclinical studies indicate that gypenosides can suppress the migration and invasion of cancer cells. This effect has been observed in human tongue cancer SCC4 cells, human oral cancer SAS cells, and human colon cancer SW-480 cells. dovepress.complos.orgdovepress.comresearchgate.netiiarjournals.orgmdpi.comnih.gov The mechanisms underlying this suppression involve the downregulation of proteins crucial for cell motility and extracellular matrix degradation. These include NF-κB, matrix metalloproteinase-9 (MMP-9), RAS, ERK1/2, COX2, uPA, and FAK. dovepress.comdovepress.comresearchgate.netiiarjournals.orgmdpi.comnih.gov Inhibition of these pathways contributes to reduced invasiveness and metastatic potential in preclinical models.

Modulation of DNA Damage Response

Gypenosides have been found to induce DNA damage in several cancer cell lines, such as SCC-4, SW-620, Caco2, SW-480, rat hepatic stellate cells, human oral cancer SAS cells, and human colon cancer colo 205 cells. dovepress.comiiarjournals.orgdovepress.comnih.govresearchgate.net This DNA damage is often accompanied by the inhibition of DNA repair mechanisms. Gypenosides have been shown to decrease the expression levels of proteins involved in DNA repair pathways, including 14-3-3σ, DNA-PK, ATM, ATR, p53, and BRCA1 at the mRNA level. dovepress.comdovepress.comnih.gov Oxidative stress, induced by gypenosides, is also implicated in the observed DNA damage. nih.govresearchgate.netresearchgate.net

Table 2: Preclinical Anticancer Effects of Gypenosides

Antidiabetic Preclinical Investigations

Preclinical studies have investigated the potential of gypenosides, including Gypenoside IX, in addressing aspects of diabetes mellitus, a metabolic disorder characterized by hyperglycemia. Research has focused on their effects on insulin (B600854) sensitivity, glucose metabolism in cellular systems, and influence on gut microbiota composition.

Improvement of Insulin Sensitivity in Animal Models

Several studies in animal models of diabetes and obesity have indicated that gypenosides can improve insulin sensitivity. Treatment with gypenosides has been shown to significantly reduce the homeostasis model assessment-estimated insulin resistance (HOMA-IR) index in obese mice induced by a high-fat diet researchgate.net. In type 2 diabetes mellitus (T2DM) mice induced by a high-fat and high-sugar diet and streptozotocin, gypenosides reduced fasting blood glucose and serum lipids and significantly improved insulin resistance . Another study using a high fructose (B13574) diet/high fat (HFD/HF)-fed rat model of metabolic associated fatty liver disease (MAFLD), which includes insulin resistance, found that gypenoside treatment led to a reduction in the gain of weight and counteracted HFD/HF-induced effects on insulin resistance nih.gov. Specific gypenosides have also been investigated; Gypenoside XLIX, for instance, attenuated lipid-induced insulin resistance in rats and improved the IRS1/PI3K/Akt insulin signaling pathway in liver and muscle tissues e-century.us.

Table 1: Effects of Gypenosides on Insulin Sensitivity in Animal Models

| Animal Model | Intervention (Gypenosides) | Key Finding on Insulin Sensitivity | Source |

| Obese C57BL/6J mice (high-fat diet-induced) | 300 mg/kg BW/d for 8 weeks | Significantly reduced HOMA-IR index. researchgate.net | researchgate.net |

| Type 2 Diabetic mice (HFD + streptozotocin) | Gypenosides (Gp-Ⅰ and Gp-Ⅱ) | Significantly improved insulin resistance. | |

| MAFLD rats (HFD/HF-fed) | 300 mg/kg for 6 weeks | Counteracted HFD/HF-induced effects on insulin resistance. nih.gov | nih.gov |

| Lipid-infused rats | Gypenoside XLIX | Attenuated lipid-induced insulin resistance. e-century.us | e-century.us |

Regulation of Glucose Metabolism in Cellular Systems

In cellular systems, gypenosides have demonstrated effects on glucose metabolism pathways. Studies have shown that gypenosides can inhibit the glycolytic process in gastric cancer cells, leading to a reduction in glucose consumption and lactate production nih.gov. Gypenoside L, a specific gypenoside, has been reported to enhance glucose uptake in C2C12 skeletal muscle myotubes koreamed.org. Furthermore, studies on the effect of gypenosides on enteroendocrine L-cells (GLUTag cells) indicate that acute exposure can stimulate calcium uptake and glucagon-like peptide-1 (GLP-1) release at both low and high glucose concentrations, suggesting a mechanism by which gypenosides might improve glucose control by enhancing GLP-1 secretion biorxiv.org. Gypenosides have also been shown to promote the phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and downregulate key enzymes involved in hepatic gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxy kinase and glucose-6 phosphatase, in T2DM mice, suggesting regulation of glucose production in the liver .

Table 2: Effects of Gypenosides on Glucose Metabolism in Cellular Systems

| Cellular System | Intervention (Gypenosides) | Key Finding on Glucose Metabolism | Source |

| Gastric cancer cells | Gypenoside (Gyp) | Inhibited glycolysis, reduced glucose consumption and lactate production. nih.gov | nih.gov |

| C2C12 myotubes | Gypenoside L (GL) | Enhanced skeletal muscle glucose uptake. koreamed.org | koreamed.org |

| GLUTag cells (L-cells) | Gypenosides (GYP) | Stimulated calcium uptake and GLP-1 release. biorxiv.org | biorxiv.org |

| Liver cells (in T2DM mice) | Gypenosides (Gp-Ⅰ and Gp-Ⅱ) | Modulated hepatic gluconeogenesis via activating AMPK signaling pathway and downregulating related enzymes. |

Influence on Gut Microbiota Composition

Emerging research suggests that the gut microbiota plays a significant role in the pathogenesis of diabetes and metabolic disorders frontiersin.orgmdpi.commdpi.comfrontiersin.org. Preclinical investigations have begun to explore the influence of gypenosides on the composition of the gut microbiota. One study in obese mice demonstrated that gypenosides consumption was accompanied by an increased abundance of Akkermansia muciniphila in the gut microbiota researchgate.net. Akkermansia muciniphila is a bacterium that has been associated with metabolic benefits and improved gut barrier function mdpi.comfrontiersin.org. This finding suggests a potential mechanism by which gypenosides may exert their antidiabetic and anti-obesity effects, although further research is needed to fully understand the complex interactions between gypenosides and the gut microbiome.

Hepatoprotective Preclinical Investigations

Gypenosides have also been investigated for their potential protective effects on the liver in various preclinical models of liver disease.

Amelioration of Hepatic Steatosis in Animal Models

Hepatic steatosis, or fatty liver, is a common condition often associated with metabolic disorders. Preclinical studies have shown that gypenosides can ameliorate hepatic steatosis in animal models. In high-fat diet-induced nonalcoholic fatty liver disease (NAFLD) mice, gypenosides significantly reduced liver fat accumulation and improved hepatic steatosis peerj.com. Similarly, in high-fat diet-induced nonalcoholic steatohepatitis (NASH) models in mice, gypenoside treatment improved liver histopathological abnormalities, reduced the NAFLD activity score, and lowered hepatic triglyceride content frontiersin.org. Studies in high-fat diet-induced rat NASH models have also shown that continuous gypenosides administration statistically rescued increased levels of liver triglycerides, free fatty acids, and malonyl CoA, and significantly decreased the degree of hepatic steatosis jst.go.jp. In MAFLD rats, gypenosides counteracted HFD/HF-induced hepatic steatosis nih.gov. The mechanism may involve regulating key transcriptional factors and lipogenic enzymes involved in fatty acid oxidation during hepatic lipogenesis jst.go.jp and modulating lipid metabolism pathways, including downregulating genes and proteins involved in fatty acid and cholesterol synthesis and promoting fatty acid transportation and degradation peerj.com. Activation of the farnesoid X receptor (FXR) may also play a role in gypenoside-mediated effects on NASH frontiersin.org.

Table 3: Effects of Gypenosides on Hepatic Steatosis in Animal Models

| Animal Model | Intervention (Gypenosides) | Key Finding on Hepatic Steatosis | Source |

| NAFLD mice (high-fat diet-induced) | Gypenosides (GP) | Decreased liver fat accumulation and improved hepatic steatosis. peerj.com | peerj.com |

| NASH mice (high-fat diet-induced) | Gypenosides (Gyps) | Improved liver histopathological abnormalities, reduced NAFLD activity score, lowered hepatic triglyceride content. frontiersin.org | frontiersin.org |

| NASH rats (high-fat diet-induced) | Gypenosides | Significantly decreased the degree of hepatic steatosis, reduced liver triglycerides, free fatty acids, and malonyl CoA. jst.go.jp | jst.go.jp |

| MAFLD rats (HFD/HF-fed) | Gypenosides (GP) | Counteracted HFD/HF-induced hepatic steatosis. nih.gov | nih.gov |

| Obese C57BL/6J mice (high-fat diet-induced) | 300 mg/kg BW/d for 8 weeks | Alleviated hepatic steatosis. researchgate.net | researchgate.net |

Protection Against Liver Injury in Preclinical Studies

Gypenosides have demonstrated protective effects against liver injury induced by various insults in preclinical models. Studies using carbon tetrachloride (CCl4)-induced liver injury and fibrosis models in rats and mice have shown that gypenosides can significantly reduce elevated serum levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage researchgate.netfrontiersin.orgnih.govresearchgate.net. Histopathological observations in these models have confirmed that gypenoside treatment ameliorates liver injury, reducing inflammatory cell infiltration and vacuole-like lesions frontiersin.orgplos.org. Gypenosides have also shown protective effects against ischemia/reperfusion-induced hepatic injury in mice, which was linked to anti-oxidative and anti-apoptotic activities nih.gov. Furthermore, gypenosides have been reported to reduce collagen content and ameliorate liver fibrosis in CCl4-induced models nih.govplos.org. The hepatoprotective mechanisms may involve modulating metabolic processes, including amino acid metabolism and glycolysis researchgate.netplos.org, and influencing signaling pathways such as the LPS/TLR4 pathway tandfonline.com and potentially the AMPK pathway biosynth.com. Specific gypenosides, such as Gypenoside XLVI, have also been evaluated and shown protective effects on acute and chronic liver injuries and fibrogenesis in vivo researchgate.netmdpi.com.

Table 4: Effects of Gypenosides on Liver Injury in Preclinical Studies

| Model of Liver Injury | Intervention (Gypenosides) | Key Finding on Liver Injury | Source |

| CCl4-induced liver injury (rats) | Gypenoside | Significantly reduced SGOT and SGPT activities, reduced collagen content, ameliorated histopathological changes. nih.gov | nih.gov |

| CCl4-induced liver injury (rats) | Gypenoside | Prominent improvements in liver injury and fibrosis, decreased liver Hyp content. plos.org | plos.org |

| CCl4-induced liver injury (rats) | Gypenosides (GPs) | Significant decrease in ALT and AST, reduced vacuole-like lesions and liver injury. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| CCl4-induced liver fibrosis (mice) | Gypenosides (GPs) | Ameliorated histopathological changes. researchgate.net | researchgate.net |

| CCl4-induced liver injury (mice) | Gypenoside XLVI | Displayed beneficial protective therapy against acute liver injury. mdpi.com | mdpi.com |

| Ischemia/reperfusion-induced injury (mice) | Gypenoside (GP) | Protected against hepatic injury via anti-oxidative and anti-apoptotic bioactivity. nih.gov | nih.gov |

| NAFLD rats (high-fat diet-induced) | Gypenosides (Gyp) | Reduced the severity of liver injury. | |

| NAFLD mice (high-fat diet-induced) | Gypenosides (GP) | Reduced inflammatory liver injury. peerj.com | peerj.com |

| MAFLD rats (HFD/HF-fed) | Gypenosides (GP) | Alleviated HFD/HF-induced histopathological abnormalities in liver, decreased inflammatory factors (TNF-α, IL-6, IL-1β). nih.gov | nih.gov |

Immunomodulatory Preclinical Investigations

Preclinical studies investigating the immunomodulatory effects of gypenosides, including Gypenoside IX, have explored their influence on various aspects of the immune system. These investigations often utilize in vitro models to understand the direct effects of the compounds on immune cells and their functions. Gypenosides, as a class of compounds, have been shown to regulate the activation of immune cells and the expression of cytokines, contributing to the inhibition of inflammatory responses in different disease contexts. nih.gov

Modulation of Immune Cell Responses in Vitro

In vitro studies have provided insights into how Gypenoside IX and related gypenosides modulate the responses of various immune cell types. A significant focus of this research has been on their anti-inflammatory effects, particularly in the context of induced inflammation in cell lines such as macrophages and astrocytes.

Research indicates that gypenoside IX can downregulate the production of inflammatory mediators in stimulated cells. For instance, in lipopolysaccharide (LPS)-stimulated C6 cells, Gypenoside IX was found to reduce the production of tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net This suggests a broad inhibitory effect on key inflammatory pathways.

Studies on RAW 264.7 murine macrophages stimulated with LPS have shown that gypenosides can strongly suppress nitric oxide (NO) production and iNOS expression without negatively impacting cell viability. mdpi.comnih.gov The decreased levels of inflammatory mediators, including IL-6, IL-1β, COX-2, TNF-α, and NO, have also been observed in LPS-stimulated RAW 264.7 cells treated with gypenosides. mdpi.comresearchgate.net This effect appears to involve the inhibition of NF-κB activation. mdpi.comresearchgate.netcaldic.com Gypenosides have been shown to decrease LPS-induced NF-κB activity in a dose-dependent manner in murine macrophages. caldic.com

Furthermore, investigations into the effects of gypenosides on astrocytes, which are involved in neuroinflammation, have demonstrated that Gypenoside IX can restrain inflammatory responses in reactive astrocytes induced by proinflammatory mediators in vitro. researchgate.net Gypenoside IX significantly reduced the production of inflammatory mediators in C6 cells induced by LPS and TNF-α. researchgate.net Pre-treatment with Gypenoside IX at specific concentrations prevented the elevation of IL-6 and TNF-α concentrations in the culture medium of these stimulated cells. researchgate.net

While the specific in vitro effects of Gypenoside IX on lymphocytes and natural killer (NK) cells are less extensively detailed in the provided search results compared to its effects on macrophages and astrocytes, some studies on gypenosides in general offer relevant context. Gypenosides have been reported to enhance T and B lymphocyte proliferation, singly or synergistically with mitogens like PHA and LPS, in chicken peripheral blood lymphocytes and splenic lymphocytes in vitro. researchgate.net Another study on gypenosides indicated they could significantly enhance lymphocyte proliferative responses in human lymphocytes at various concentrations. researchgate.net Regarding NK cells, research on gypenosides as a class suggests they can improve the killing activity of NK cells and promote cytokine secretion in vitro. researchgate.net However, specific data tables detailing Gypenoside IX's direct dose-response effects on the proliferation or cytotoxic activity of isolated human or murine lymphocytes or NK cells were not prominently featured in the search results.

The modulation of cytokine and chemokine secretion is a key aspect of the immunomodulatory activity observed in vitro. Studies have shown that gypenosides can reduce the expression and secretion of various pro-inflammatory cytokines and chemokines in different cell models. For example, in TNF-α/IL-4-activated BEAS-2B cells, gypenoside A (another gypenoside) reduced the secretion of IL-6, IL-8, MCP-1, CCL5, CCL11, and CCL24. mdpi.com While this specific data is for Gypenoside A, it illustrates the potential of gypenosides to modulate the inflammatory cytokine/chemokine profile in vitro.

Based on the available information, the in vitro immunomodulatory effects of Gypenoside IX primarily involve the suppression of inflammatory responses in macrophages and astrocytes by inhibiting the production of key inflammatory mediators and modulating signaling pathways like NF-κB.

Here is a summary of some detailed research findings on the in vitro effects of Gypenoside IX and related gypenosides on immune cell responses:

| Cell Type | Stimulus | Gypenoside/Gypenoside IX Effect | Key Mediators/Pathways Affected | Source |

| C6 cells | LPS-stimulated | Downregulation of inflammatory mediators production | TNF-α, iNOS, IL-6, IL-1β, COX-2 | mdpi.comresearchgate.net |

| C6 cells | LPS and TNF-α stimulation | Prevention of IL-6 and TNF-α elevation | IL-6, TNF-α | researchgate.net |

| RAW 264.7 macrophages | LPS-induced | Strong suppression of NO production and iNOS expression without affecting cell viability | NO, iNOS, NF-κB | mdpi.comnih.govcaldic.com |

| RAW 264.7 macrophages | LPS-stimulated | Decreased levels of inflammatory mediators | IL-6, IL-1β, COX-2, TNF-α, NO, NF-κB | mdpi.comresearchgate.net |

| Astrocytes | Proinflammatory mediators | Restrain inflammatory responses, suppress NF-κB activation, reduce IL-1β secretion (gypenosides) | NF-κB, IL-1β (for gypenosides in general) | researchgate.netresearchgate.netnih.gov |

| Lymphocytes (chicken) | PHA and LPS | Significant enhancement of proliferation (gypenosides) | Proliferation of T and B lymphocytes | researchgate.net |

| Lymphocytes (human) | Various concentrations | Significant stimulation of proliferative responses (gypenosides) | Proliferation | researchgate.net |

| NK cells (chicken) | Not specified | Improved killing activity and promoted cytokine secretion (gypenosides) | Killing activity, cytokine secretion | researchgate.net |

Interactive Data Table:

Molecular and Cellular Mechanisms of Action of Gypenoside Ix

Regulation of Key Signaling Pathways

Gypenoside IX's biological effects are largely attributed to its ability to interact with and modulate several critical signaling pathways. These pathways are central to maintaining cellular homeostasis, and their dysregulation is often implicated in various disease states.

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that governs cell proliferation, survival, and metabolism. Gypenoside IX has been shown to inhibit this pathway in various cancer cell models. In gastric cancer cells (HGC-27 and SGC-7901), Gypenoside IX treatment led to a significant downregulation in the phosphorylation of key pathway components, including Akt at both Ser473 and Thr308, as well as mTOR at Ser2448, and its downstream targets S6 kinase (S6K) at Thr389 and S6 ribosomal protein at Ser235/236. nih.govresearchgate.net This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism through which gypenosides induce apoptosis in cancer cells. nih.govdovepress.comresearchgate.net Molecular docking studies have further supported these findings, revealing a strong binding affinity of gypenoside for PI3K, Akt, and mTOR. nih.gov The inhibitory effect of gypenosides on this pathway has also been observed in models of pulmonary fibrosis, where it was shown to downregulate the expression of phosphorylated PI3K and Akt. frontiersin.org

Table 1: Effect of Gypenoside IX on PI3K/Akt/mTOR Pathway Components

| Cell Line | Target Protein | Observed Effect | Reference |

| HGC-27, SGC-7901 (Gastric Cancer) | p-Akt (Ser473), p-Akt (Thr308), p-mTOR (Ser2448), p-S6K (Thr389), p-S6 (Ser235/236) | Downregulation of phosphorylation | nih.gov |

| T24, 5637 (Bladder Cancer) | PI3K, Akt, mTOR | Downregulation of expression (mRNA and protein) | researchgate.net |

| Lung Tissue (Bleomycin-induced Pulmonary Fibrosis) | p-PI3K, p-Akt | Downregulation of phosphorylation | frontiersin.org |

| H9c2 (Cardiomyocytes) | PI3K, Akt, GSK-3β | Upregulation of phosphorylation | peerj.com |

Mitogen-Activated Protein Kinase (MAPK) Signaling (ERK1/2, p38 MAPK)

The MAPK signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK cascades, are critical regulators of cellular responses to a wide array of stimuli. Research indicates that Gypenoside IX can modulate MAPK signaling, although the effects appear to be context-dependent. In a study using a myocardial ischemia-reperfusion injury model, gypenosides were found to reduce the phosphorylation of ERK, JNK, and p38. frontiersin.org Similarly, in a model of neuroinflammation, Gypenoside IX significantly attenuated the phosphorylation of p38 MAPK in astrocytes stimulated with proinflammatory mediators. nih.gov This suggests an inhibitory role in inflammatory conditions. Conversely, some gypenosides have been reported to activate the p38 and ERK MAPK pathways in other contexts. medchemexpress.commedchemexpress.com This highlights the nuanced and potentially cell-type-specific modulation of MAPK signaling by Gypenoside IX.

Table 2: Modulation of MAPK Signaling by Gypenosides

| Model System | MAPK Component | Observed Effect of Gypenoside | Reference |

| H9c2 cells (OGD/R model) | p-ERK, p-JNK, p-p38 | Reduced phosphorylation | frontiersin.org |

| C6 glial cells (LPS/TNF-α stimulated) | p-p38 MAPK | Attenuated phosphorylation | nih.gov |

| Orbital Fibroblasts (H₂O₂ stimulated) | p-ERK | Increased expression | nih.gov |

| C2C12 myotubes | p-p38 MAPK | Activated phosphorylation | koreamed.org |

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The NF-κB pathway is a pivotal regulator of inflammation, immune responses, and cell survival. Gypenoside IX has demonstrated potent inhibitory effects on this pathway. In astrocytes, Gypenoside IX was found to suppress the activation of the NF-κB signaling pathway by inhibiting the nuclear translocation of the NF-κB p65 subunit and reducing its transcriptional activity. nih.gov This was accompanied by a decrease in the phosphorylation of both NF-κB and its inhibitor, IκB. nih.gov Further studies have corroborated the inhibitory effect of gypenosides on NF-κB activation in various cell types, including macrophages and monocytes. researchgate.netacs.org The inhibition of NF-κB is often linked to the upstream modulation of pathways like MAPK and Akt. nih.govfrontiersin.org For instance, in cardiomyocytes subjected to ischemia-reperfusion injury, gypenosides protected the cells by inhibiting NF-κB p65 activation via the MAPK signaling pathway. frontiersin.org

Table 3: Gypenoside IX and the NF-κB Pathway

| Model System | Key Observation | Upstream Regulator | Reference |

| C6 glial cells (LPS/TNF-α stimulated) | Inhibited NF-κB nuclear translocation and transcriptional activity; attenuated NF-κB and IκB phosphorylation. | Akt, p38 MAPK | nih.gov |

| H9c2 cells (OGD/R model) | Inhibited IκB-α phosphorylation and NF-κB p65 nuclear translocation. | MAPK (ERK, JNK, p38) | frontiersin.org |

| THP-1 monocytes, HUVECs | Inhibited LPS- and TNF-α-induced NF-κB activation and p65 nuclear translocation. | PPAR-alpha | researchgate.net |

| C8 cells, primary astrocytes (LPS-induced) | Inhibited NF-κB nuclear translocation and transcriptional activity; downregulated p-p65 and p-IκBα. | Not specified | nih.gov |

Nrf2/Heme Oxygenase-1 (HO-1) Pathway Activation

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Gypenosides have been shown to activate this protective pathway. In orbital fibroblasts from patients with Graves' orbitopathy, gypenosides were found to regulate the oxidative stress response by activating the Nrf2/ERK/HO-1 signaling pathway. nih.gov This activation leads to an increase in the expression of antioxidant enzymes. nih.gov Preclinical studies have also highlighted the neuroprotective effects of gypenosides through the activation of the Nrf2/KEAP1/ARE/HO-1 pathway. mdpi.com In models of diabetes, gypenoside treatment significantly upregulated Nrf2 expression, thereby protecting against oxidative stress. biorxiv.org

Table 4: Activation of the Nrf2/HO-1 Pathway by Gypenosides

| Model System | Key Effect | Outcome | Reference |

| Orbital Fibroblasts (Graves' Orbitopathy) | Activation of Nrf2/ERK/HO-1 pathway | Decreased oxidative stress and apoptosis | nih.gov |

| PC12 cells (neuronal model) | Activation of Nrf2 pathway | Protection against amyloid-beta induced apoptosis | biorxiv.org |

| Diabetic rat model (Streptozotocin-induced) | Upregulation of Nrf2 expression | Protection against oxidative stress | biorxiv.org |

Glycogen Synthase Kinase-3 Beta (GSK-3β) Regulation

GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell fate, and inflammation. Its activity is often regulated by upstream kinases such as Akt. Gypenoside IX has been shown to restore the Akt/GSK-3β signaling axis in models of Alzheimer's disease. nih.govnih.govresearchgate.net In staurosporine-treated primary hippocampal neurons and rats, Gypenoside IX treatment restored the levels of phosphorylated (inactive) GSK-3β at Ser9, which was decreased in the disease model. nih.gov This restoration of the Akt/GSK-3β pathway by Gypenoside IX was associated with reduced tau hyperphosphorylation and amyloid-beta production, suggesting a neuroprotective mechanism. nih.govnih.govglobalauthorid.com

Table 5: Gypenoside IX and GSK-3β Regulation

| Model System | Key Effect on GSK-3β | Upstream Kinase | Outcome | Reference |

| Primary hippocampal neurons and rats (Staurosporine-induced AD model) | Restored pS9-GSK-3β levels | Akt | Attenuated tau hyperphosphorylation and Aβ production | nih.govnih.gov |

| H9c2 cardiomyocytes | Upregulated p-GSK-3β (Ser9) levels | Akt | Cardioprotection | peerj.com |

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a central regulator of cellular energy homeostasis. Gypenosides have been found to activate the AMPK pathway, which contributes to their beneficial metabolic effects. biosynth.com In a mouse model of type 2 diabetes, gypenosides promoted the phosphorylation of AMPK in the liver. sciopen.com This activation of the AMPK signaling pathway was linked to the mediation of hepatic gluconeogenesis and improvement in insulin (B600854) resistance. sciopen.com In C2C12 myotubes, gypenosides were also shown to increase the phosphorylation of the AMPK α-subunit at Thr172, a key step in its activation. koreamed.org This activation is associated with enhanced mitochondrial metabolism and muscle differentiation. koreamed.org

Table 6: Gypenoside-Mediated Activation of the AMPK Pathway

| Model System | Key Effect | Downstream Consequences | Reference |

| Liver of T2DM mice | Promoted AMPK phosphorylation | Mediated hepatic gluconeogenesis, improved insulin resistance | sciopen.com |

| C2C12 myotubes | Increased phosphorylation of AMPK α-subunit (Thr172) | Enhanced glucose metabolism and fatty acid oxidation | koreamed.org |

STAT and PPAR-γ Pathway Interactions

Gypenoside IX has been shown to interact with the Signal Transducer and Activator of Transcription (STAT) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways. In the context of psoriasis, gypenosides have been found to suppress the activation of STAT3. all-imm.com This inhibition is part of a broader anti-inflammatory and anti-proliferative effect. all-imm.com The activation of the Nrf2 pathway by gypenosides leads to the suppression of both the nuclear factor kappa B (NF-κB) and STAT3 pathways, thereby reducing excessive cell growth and inflammation. all-imm.com

Furthermore, research on heat-processed gypenosides demonstrated an up-regulation of both PPARα and PPARγ in the liver tissues of high-fat diet-fed mice. nih.gov This suggests a role for gypenosides in modulating lipid metabolism through the activation of PPARs. nih.gov Another gypenoside, Gypenoside XLIX, has been identified as a selective PPAR-alpha activator. medchemexpress.com While the direct interaction of Gypenoside IX with PPAR-γ is still under investigation, the broader family of gypenosides shows clear engagement with PPAR pathways, which are crucial in regulating adipogenesis, lipid homeostasis, and inflammation. mdpi.comfrontiersin.org

IKKβ Pathway

Gypenoside IX demonstrates significant inhibitory effects on the IκB kinase β (IKKβ) pathway, a key component of the NF-κB signaling cascade. In a study on astrocytes stimulated by proinflammatory mediators, Gypenoside IX was found to significantly attenuate the phosphorylation of the inhibitor of kappa B (IκB), which is a direct downstream target of IKKβ. nih.gov This inhibition of IκB phosphorylation prevents its degradation and consequently suppresses the nuclear translocation and transcriptional activity of NF-κB. nih.gov